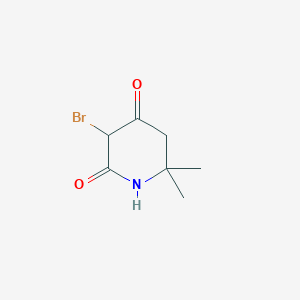

3-bromo-6,6-dimethylpiperidine-2,4-dione

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic ring systems with multiple functional groups. According to official chemical databases, the preferred IUPAC name is this compound, which accurately reflects the structural features and substitution pattern of the molecule. This nomenclature system prioritizes the piperidine ring as the parent structure, with the dione functionality indicating the presence of two carbonyl groups within the ring system.

The compound is recognized by several alternative names and synonyms that appear in chemical literature and commercial databases. The most commonly encountered synonyms include 3-bromo-6,6-dimethylpiperidin-2,4-dione and 2,4-piperidinedione, 3-bromo-6,6-dimethyl-, both of which maintain the essential structural information while following different naming conventions. These alternative nomenclature forms demonstrate the flexibility within chemical naming systems while preserving the critical molecular identification features.

Chemical suppliers and research institutions have adopted consistent naming practices for this compound, ensuring accurate identification across different platforms and databases. The standardization of nomenclature has facilitated improved communication within the scientific community and enhanced the reliability of chemical inventory systems. This systematic approach to naming has proven particularly valuable in automated database searches and chemical registration systems where precise molecular identification is essential.

| Nomenclature Type | Chemical Name | Usage Context |

|---|---|---|

| IUPAC Preferred | This compound | Official chemical databases |

| Alternative IUPAC | 3-bromo-6,6-dimethylpiperidin-2,4-dione | Literature references |

| Systematic Alternative | 2,4-piperidinedione, 3-bromo-6,6-dimethyl- | Chemical supplier catalogs |

CAS Registry and Molecular Formula Validation

The Chemical Abstracts Service registry number for this compound is 1000801-14-8, which serves as the definitive identifier for this compound in chemical databases and regulatory systems worldwide. This CAS number provides unambiguous identification and facilitates accurate tracking of the compound across different chemical information systems, ensuring consistency in scientific literature and commercial applications.

The molecular formula C₇H₁₀BrNO₂ accurately represents the atomic composition of the compound, indicating the presence of seven carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This formula has been consistently validated across multiple authoritative chemical databases, confirming the reliability of the structural assignment and molecular composition determination.

Molecular weight calculations based on standard atomic masses yield a precise value of 220.06 grams per mole, which has been verified through multiple independent sources. This molecular weight determination is critical for stoichiometric calculations in synthetic procedures and analytical method development. The precision of this value reflects the high degree of confidence in the molecular structure assignment and atomic composition analysis.

| Identification Parameter | Value | Validation Source |

|---|---|---|

| CAS Registry Number | 1000801-14-8 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₀BrNO₂ | Multiple chemical databases |

| Molecular Weight | 220.06 g/mol | Atomic mass calculations |

| Exact Mass | 218.989 g/mol | High-resolution mass spectrometry |

The exact mass determination of 218.989 grams per mole provides additional molecular identification precision that is particularly valuable for mass spectrometric analysis and structural confirmation studies. This high-precision mass value enables unambiguous identification of the compound in complex mixtures and supports accurate quantitative analysis in research applications.

Structural Isomerism and Tautomeric Considerations

The structural framework of this compound presents several important considerations regarding potential isomerism and tautomeric equilibria. The compound belongs to the class of β-dicarbonyl systems, which are known to exhibit keto-enol tautomerism under certain conditions. However, the rigid cyclic structure and specific substitution pattern of this piperidine derivative significantly influence the tautomeric behavior compared to acyclic β-diketone systems.

Tautomeric equilibria in β-dicarbonyl compounds typically involve the interconversion between keto and enol forms through proton migration and double bond rearrangement. In the case of this compound, the presence of the bromine substituent at position 3 and the gem-dimethyl groups at position 6 create steric and electronic effects that may stabilize certain tautomeric forms over others. Research has demonstrated that β-diketones can show varying degrees of tautomeric preference depending on solvent conditions, temperature, and structural features.

The keto-enol tautomerism in this compound system involves potential enolization at either the C-3 or C-5 positions, creating distinct tautomeric species with different electronic and steric properties. The bromine substituent acts as an electron-withdrawing group that can influence the acidity of adjacent hydrogen atoms and affect the equilibrium position between tautomeric forms. Studies of related β-diketone systems have shown that the ratio between keto and enol forms can be significantly altered by substituent effects and environmental conditions.

| Tautomeric Form | Structural Feature | Stability Factors |

|---|---|---|

| Diketo Form | Both carbonyls intact | Ring strain, substituent effects |

| 3-Enol Form | Enolization at C-3 | Bromine electron withdrawal |

| 5-Enol Form | Enolization at C-5 | Steric hindrance from gem-dimethyl groups |

Prototropic tautomerism in this compound involves the rapid interconversion of hydrogen atoms along with the migration of π-bonds, which represents a fundamental chemical phenomenon that affects the compound's reactivity and physical properties. The specific substitution pattern in this compound creates a unique microenvironment that influences the tautomeric equilibrium and may lead to preferential stabilization of particular tautomeric forms.

The presence of the nitrogen atom in the piperidine ring introduces additional complexity to the tautomeric behavior, as the nitrogen can participate in hydrogen bonding interactions that stabilize certain conformations and tautomeric forms. Ring-chain tautomerism, while less common in this rigid cyclic system, may also play a role under specific reaction conditions, particularly in the presence of strong acids or bases that can promote ring-opening processes.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6,6-dimethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMKZDGGNTUWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6,6-dimethylpiperidine-2,4-dione typically involves the bromination of 6,6-dimethyl-piperidine-2,4-dione. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6,6-dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkoxide salts.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted piperidine derivatives.

Oxidation Reactions: Formation of oxo-piperidine derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of 3-bromo-6,6-dimethylpiperidine-2,4-dione exhibit significant anticancer activity. A study highlighted its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

1.2 Treatment of Chronic Diseases

The compound has been investigated for its potential in treating chronic conditions such as leprosy and chronic graft-versus-host disease. Its mechanism involves modulating immune responses and inhibiting specific pathways associated with these diseases . This suggests a broader therapeutic potential beyond oncology.

Organic Synthesis

2.1 Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of complex organic molecules, facilitating the development of new drugs . The compound's reactivity allows for modifications that lead to diverse derivatives with tailored biological activities.

2.2 PROTAC Technology

Recent advancements in targeted protein degradation have highlighted the role of compounds like this compound in PROTAC (Proteolysis Targeting Chimeras) technology. This approach leverages the compound's ability to bind specific proteins and promote their degradation, offering innovative strategies for drug discovery and development .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3-bromo-6,6-dimethylpiperidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the cyclic structure of the compound allow it to form stable complexes with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 3-bromo-6,6-dimethylpiperidine-2,4-dione, highlighting substituent variations and their implications:

Physicochemical Properties

- Electrophilicity: The bromine atom in this compound increases electrophilicity at the diketone carbons compared to non-halogenated analogues (e.g., thiazolidine-2,4-dione derivatives), facilitating nucleophilic addition reactions .

- Solubility and Stability : The dimethyl groups at position 6 reduce water solubility due to steric hindrance but enhance thermal stability, contrasting with thiazolidine-2,4-diones, which often have polar substituents (e.g., sulfonyl or aryl groups) to improve bioavailability .

Pharmacological and Toxicological Profiles

- Bromacil’s herbicidal action arises from inhibition of photosystem II, a mechanism unlikely in piperidine diones .

Biological Activity

3-Bromo-6,6-dimethylpiperidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine backbone with a bromine atom and two methyl groups at the 6-position. Its molecular formula is , and it is classified as a diketone due to the presence of two carbonyl groups.

Synthesis Methods:

- Bromination of 6,6-Dimethylpiperidine-2,4-dione: The initial step involves the bromination of the piperidine derivative under controlled conditions.

- Reactions with Various Reagents: The compound can be synthesized through reactions with different nucleophiles, yielding derivatives with varied biological activities.

This compound interacts with specific molecular targets within biological systems. The bromine atom enhances the compound's reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular pathways related to inflammation and cell proliferation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

- In vitro Studies: Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction through caspase activation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities:

- Activity Spectrum: Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have shown notable antifungal activity against Candida species .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

- Specific Enzymes Targeted: Research highlights its potential in inhibiting enzymes involved in inflammatory responses and cancer progression, such as PI3K (phosphoinositide 3-kinase) pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, antibacterial | Contains both bromine and dimethyl groups |

| 3-Bromo-4,4-dimethylpiperidine-2,6-dione | Moderate anticancer | Different substitution pattern |

| Lenalidomide | Anticancer | Piperidine core with distinct functional groups |

| 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine | Anticancer | Structural analog with unique biological activities |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of 3-bromo derivatives on various cancer cell lines. The IC50 values ranged from 50 to 100 µM for different derivatives tested against breast cancer cells.

- Antibacterial Testing : In another study focusing on antibacterial activity, the compound exhibited significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Q & A

Basic Question: What are the recommended methods for synthesizing 3-bromo-6,6-dimethylpiperidine-2,4-dione, and how can structural purity be validated?

Methodological Answer:

Synthesis typically involves bromination of a precursor like 6,6-dimethylpiperidine-2,4-dione using reagents such as N-bromosuccinimide (NBS) under controlled conditions. A solvent system (e.g., DMF or THF) and catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity . Post-synthesis, validate purity via:

- Elemental Analysis (EA): Compare calculated vs. experimental C, H, N, and Br percentages (e.g., deviations ≤0.3% indicate high purity) .

- NMR Spectroscopy: Confirm substitution patterns (e.g., bromine position via ¹H/¹³C NMR splitting and coupling constants) .

- Melting Point (mp): Consistency with literature values (e.g., ±2°C range) .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during bromination of 6,6-dimethylpiperidine-2,4-dione?

Methodological Answer:

Use a factorial design approach to evaluate variables like temperature, solvent polarity, and stoichiometry. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 0°C | 40°C |

| NBS Equiv. | 1.0 | 1.2 |

| Solvent | DCM | THF |

Analyze outcomes via HPLC to quantify byproduct formation (e.g., dibrominated derivatives or ring-opened products). Statistical tools like ANOVA identify significant factors. Evidence suggests THF at 25°C with 1.1 equiv NBS minimizes di-bromination .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- UV-Vis Spectroscopy: Track absorbance changes (e.g., λmax shifts indicate degradation or tautomerism) .

- FT-IR: Monitor carbonyl (C=O) and C-Br bond stability (e.g., peak broadening at 1700 cm⁻¹ suggests hydrolysis) .

- Mass Spectrometry (HRMS): Detect fragmentation patterns (e.g., loss of Br via m/z 79/81 isotope clusters) .

Advanced Question: How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Employ density functional theory (DFT) to calculate:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., C-3 bromine’s susceptibility to SN2 attack) .

- Activation Energy Barriers: Compare pathways for bromide displacement by nucleophiles (e.g., amines vs. thiols). COMSOL Multiphysics simulations can model reaction kinetics under flow conditions .

Basic Question: What are the key considerations for designing a stability study of this compound in solution?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS .

- pH-Dependent Stability: Use buffered solutions (pH 3–9) and track half-life (t₁/₂) using kinetic modeling (e.g., first-order decay constants) .

Advanced Question: How can contradictions in crystallographic data for polymorphic forms of this compound be resolved?

Methodological Answer:

- Variable-Temperature XRD: Resolve lattice inconsistencies by analyzing thermal expansion coefficients .

- Rietveld Refinement: Compare experimental vs. simulated diffraction patterns to identify dominant polymorphs under specific crystallization conditions (e.g., solvent polarity, cooling rates) .

Basic Question: What protocols ensure reproducibility in synthesizing this compound derivatives for biological screening?

Methodological Answer:

- Standardized Workflow: Document exact stoichiometry, solvent drying methods, and inert atmosphere protocols (e.g., Schlenk line for oxygen-sensitive steps) .

- Batch Consistency Testing: Use PCA (principal component analysis) on NMR/EA data from multiple batches to identify outliers .

Advanced Question: How can AI-driven platforms enhance the discovery of novel derivatives of this compound?

Methodological Answer:

- Generative AI Models: Train on existing piperidine-dione datasets to propose brominated analogs with predicted bioactivity (e.g., using COSMIC or ChemBERTa frameworks) .

- Automated Reaction Screening: Integrate robotic liquid handlers with real-time LC-MS feedback to optimize conditions for new derivatives .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for bromine vapor mitigation during synthesis .

Advanced Question: How can isotopic labeling (e.g., ¹³C or ²H) of this compound aid in metabolic pathway tracing?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.